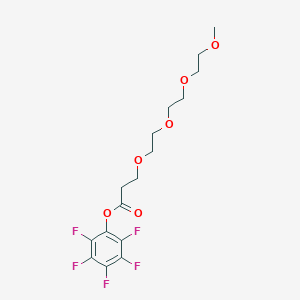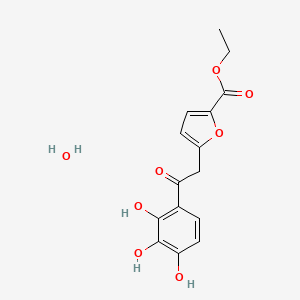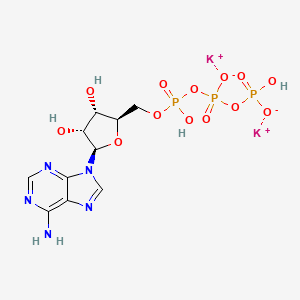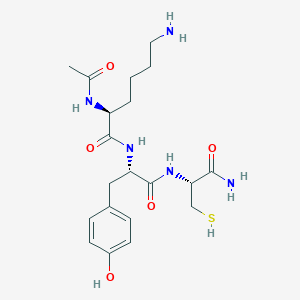
m-PEG4-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG4-PFP ester is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (proteolysis-targeting chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-PFP ester involves the reaction of PEG with pentafluorophenyl (PFP) ester. The PEG chain is typically modified to include a PFP ester group, which can then react with primary amines to form stable amide bonds. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG4-PFP ester primarily undergoes substitution reactions. The PFP ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making this compound a valuable reagent in bioconjugation and surface modification applications .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which react with the PFP ester group. The reactions are typically carried out in organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are amide bonds. These bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .
Wissenschaftliche Forschungsanwendungen
m-PEG4-PFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinking reagent in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Wirkmechanismus
The mechanism of action of m-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the PFP ester group, which is highly reactive towards amines. The resulting amide bonds are stable and irreversible, making them ideal for applications in bioconjugation and surface modification .
Vergleich Mit ähnlichen Verbindungen
m-PEG4-PFP ester is unique in its ability to form stable amide bonds with primary amines. Similar compounds include:
Bis-PEG-PFP esters: These compounds have two PFP ester groups and can form crosslinks between two amine-containing molecules.
Acid-PEG-PFP esters: These compounds have a carboxylic acid group in addition to the PFP ester group, allowing for additional functionalization.
endo-BCN-PEG4-PFP ester: This compound contains a BCN group in addition to the PFP ester group, enabling click chemistry reactions with azide-containing molecules.
This compound stands out due to its specific application in the synthesis of PROTACs and its high reactivity towards primary amines .
Eigenschaften
Molekularformel |
C16H19F5O6 |
|---|---|
Molekulargewicht |
402.31 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H19F5O6/c1-23-4-5-25-8-9-26-7-6-24-3-2-10(22)27-16-14(20)12(18)11(17)13(19)15(16)21/h2-9H2,1H3 |
InChI-Schlüssel |
SVJYYIVPHFUIOX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)



![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)


![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)



